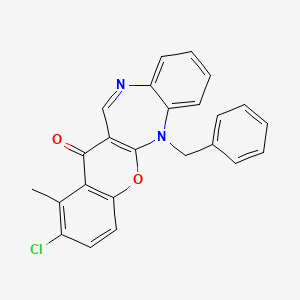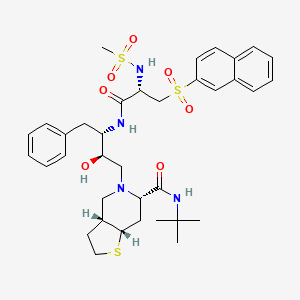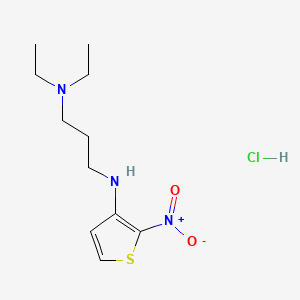
1,3-Propanediamine, N,N-diethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride: is a chemical compound with the molecular formula C11H20ClN3O2S . It is known for its unique structure, which includes a nitro group attached to a thienyl ring, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediamine and 2-nitro-3-thiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thienyl ring can undergo substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thienyl derivatives.
科学的研究の応用
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group and thienyl ring play crucial roles in its binding affinity and activity. The compound may inhibit specific pathways or activate certain receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-4-thienyl)-, monohydrochloride
- 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-5-thienyl)-, monohydrochloride
- 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-6-thienyl)-, monohydrochloride
Uniqueness
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is unique due to the specific position of the nitro group on the thienyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
特性
CAS番号 |
122777-89-3 |
|---|---|
分子式 |
C11H20ClN3O2S |
分子量 |
293.81 g/mol |
IUPAC名 |
N',N'-diethyl-N-(2-nitrothiophen-3-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C11H19N3O2S.ClH/c1-3-13(4-2)8-5-7-12-10-6-9-17-11(10)14(15)16;/h6,9,12H,3-5,7-8H2,1-2H3;1H |
InChIキー |
RASGTUXWSBMYCQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC1=C(SC=C1)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


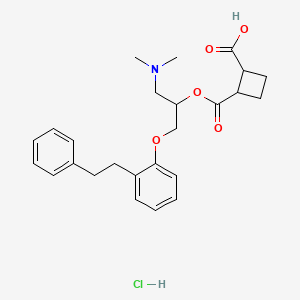


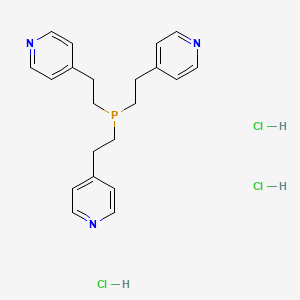
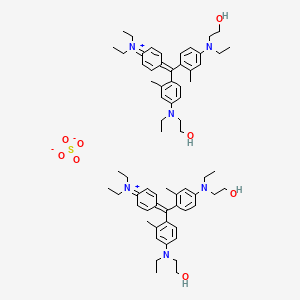
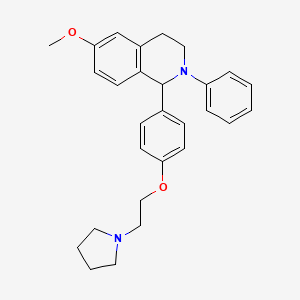
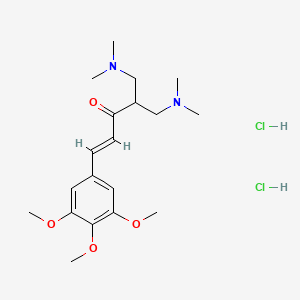
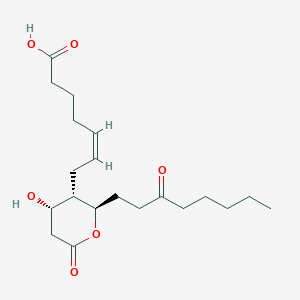
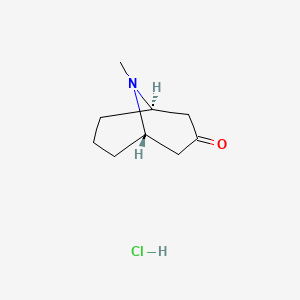
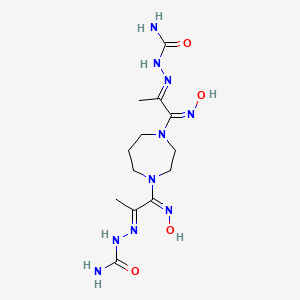
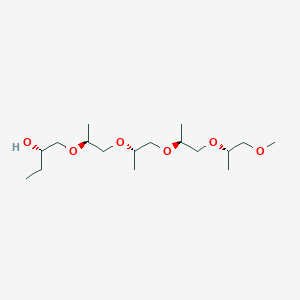
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
